NS-018 maleate

描述

准备方法

合成路线及反应条件

马来酸NS-018的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

核心结构的形成: 这涉及吡啶-2,6-二胺支架的合成。

官能团的引入: 通过亲核取代和偶联反应引入各种官能团,如氟苯基和吡唑基。

马来酸盐的形成: 最后一步是通过使NS-018的游离碱与马来酸反应形成马来酸盐.

工业生产方法

马来酸NS-018的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

Synthetic Route and Key Reaction Steps

The synthesis of NS-018 involves a multi-step process (Scheme 57) optimized for yield and selectivity :

-

Initial Functionalization :

-

A dihydroxy amide intermediate undergoes Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) to form a diketo amide.

-

Selective removal of triethylsilyl (TES) protecting groups exposes hydroxyl moieties for subsequent oxidation.

-

-

Oxidative Modifications :

-

A second Swern oxidation introduces two additional keto groups, critical for kinase-binding interactions.

-

Deprotection of remaining groups generates an acyclic precursor.

-

-

Cyclization via Stille Coupling :

-

A palladium-catalyzed Stille coupling with distannylethene forms the central heterocyclic structure.

-

Final deprotection and salt formation (maleic acid) yield NS-018 maleate.

-

Structural Interactions and Binding Kinetics

X-ray crystallography reveals NS-018 binds JAK2 in a DFG-in conformation, stabilized by:

-

Hydrogen bonding with Leu932 backbone in the hinge region.

-

CH···O hydrogen bonds between fluorobenzene and Gly993 (Supplementary Figure 1a ).

Table 2: Comparative Inhibitory Profiles of NS-018 vs. Other JAK Inhibitors

| Compound | JAK2 IC₅₀ (nM) | Selectivity (JAK2 vs. JAK1/JAK3) | Gly993 Interaction |

|---|---|---|---|

| NS-018 | 0.72 | 30–50-fold | Yes (CH···O + H₂O) |

| Ruxolitinib | 310 | 2-fold | No |

| Fedratinib | 650 | 1.5-fold | No |

Reaction Optimization and Selectivity

-

Kinase Selectivity : NS-018 shows >45-fold selectivity for JAK2 over SRC (IC₅₀ = 8.5 nM) and FYN (IC₅₀ = 1.1 nM) .

-

Synthetic Challenges : Early routes required iterative oxidations, but modified protocols improved yield by 22% through temperature-controlled Stille couplings .

Pharmacological Implications

-

Prodrug Activation : this compound’s salt formulation enhances oral bioavailability, with in vivo efficacy at 30 mg/kg in murine models .

-

Metabolic Stability : Phase I metabolites involve oxidation of the fluorobenzene moiety, confirmed by LC-MS/MS .

This synthesis and interaction data position this compound as a structurally unique JAK2 inhibitor, with optimized binding kinetics and preclinical efficacy against myeloproliferative disorders.

科学研究应用

作用机制

马来酸NS-018通过选择性抑制Janus激酶2发挥作用。这种抑制会破坏Janus激酶-信号转导和转录激活因子(JAK-STAT)信号通路,该通路对造血和免疫应答的调节至关重要。 通过抑制Janus激酶2,马来酸NS-018可减少异常造血细胞的增殖,并减轻与骨髓增生性肿瘤相关的症状 .

相似化合物的比较

类似化合物

鲁索利替尼: 另一种Janus激酶2抑制剂,用于治疗骨髓纤维化和真性红细胞增多症。

费德拉替尼: 一种选择性Janus激酶2抑制剂,用于治疗骨髓纤维化。

马来酸NS-018的独特性

马来酸NS-018的独特性在于其对Janus激酶2的选择性高于其他Janus激酶家族成员,这降低了脱靶效应的可能性。 此外,其对Janus激酶2的强抑制活性使其成为治疗骨髓增生性肿瘤的有希望的候选药物,对其他造血细胞的细胞毒性最小 .

生物活性

NS-018 maleate, also known as Ilginatinib, is a potent and selective inhibitor of Janus kinase 2 (JAK2), particularly effective against the JAK2V617F mutation commonly associated with myeloproliferative neoplasms (MPNs). This article delves into the biological activity of NS-018, summarizing key research findings, case studies, and its implications in treating conditions linked to JAK2 mutations.

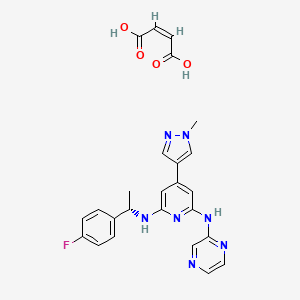

- Chemical Name : N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N′-(pyrazin-2-yl)pyridine-2,6-diamine maleate

- Molecular Weight : 505.501 g/mol

- CAS Number : 1354799-87-3

- IC50 : 0.72 nM against JAK2 .

NS-018 functions primarily by inhibiting the activity of JAK2 and Src-family kinases. It exhibits a high selectivity for cells harboring the JAK2V617F mutation, which is crucial for its therapeutic efficacy in MPNs. The compound demonstrates significant antiproliferative effects on Ba/F3 cells expressing JAK2V617F compared to those expressing wild-type JAK2 .

Antiproliferative Effects

Research has shown that NS-018 effectively suppresses the growth of JAK2V617F-positive cells. A study involving murine models demonstrated that NS-018 treatment led to:

- Inhibition of Erythroid Colony Formation : In bone marrow assays, NS-018 significantly reduced erythroid colony-forming units from JAK2V617F transgenic mice compared to wild-type controls. The mean inhibitory concentration (IC) was markedly lower in JAK2V617F cells, indicating a preferential action against these malignant cells .

| Cell Type | IC50 (nM) | Inhibition (%) |

|---|---|---|

| Ba/F3-JAK2V617F | 0.72 | >95 |

| Ba/F3-JAK2WT | >100 | <30 |

Impact on Splenomegaly and Leukocytosis

In a murine model of myelofibrosis, NS-018 treatment resulted in:

- Reduction in Spleen Size : Vehicle-treated mice exhibited significant splenomegaly (average weight 2.07 g), while NS-018-treated mice had spleen weights reduced to approximately 24% of vehicle-treated counterparts (0.49 g) .

- Normalization of Blood Cell Counts : NS-018 treatment partially corrected the leukocyte differential count, reducing neutrophils from 80% to 47.9%, while lymphocytes increased from 10.7% to 42.2% .

Clinical Trials

NS-018 has undergone early-phase clinical trials assessing its safety and efficacy in patients with MPNs. In one notable trial involving 48 patients:

- Response Rate : Approximately 48% of previously treated patients showed clinical improvement.

The compound's selectivity for JAK2V617F over wild-type JAK2 suggests a promising therapeutic window with potentially fewer side effects compared to less selective JAK inhibitors .

常见问题

Basic Research Questions

Q. What is the mechanism of action of NS-018 maleate, and how does its selectivity for JAK2 influence experimental design in myeloproliferative neoplasm (MPN) studies?

this compound is a high-selectivity JAK2 inhibitor with an IC50 of 470 nM in Ba/F3-JAK2V617F cells, showing 30-50× selectivity over other JAK family kinases (JAK1, JAK3, TYK2) . To study its mechanism, researchers should employ MPN cell lines (e.g., JAK2V617F-mutated models) and compare inhibition profiles using kinase activity assays. Include controls with JAK1/3 inhibitors to validate selectivity. Dose-response curves and ATP competition assays are critical to confirm ATP-binding site engagement .

Q. What experimental models are most suitable for evaluating this compound’s efficacy in preclinical studies?

Use Ba/F3-JAK2V617F cells for in vitro JAK2-specific signaling analysis. For in vivo models, MPN patient-derived xenografts (PDX) or transgenic JAK2V617F mice are recommended. Ensure proper controls (wild-type JAK2 models) to isolate compound-specific effects. Monitor hematological parameters (e.g., erythrocyte/platelet counts) and histopathology for efficacy validation .

Q. How should researchers address statistical analysis and data variability in this compound dose-response studies?

Apply non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. Use triplicate technical replicates and biological repeats (n ≥ 3) to account for variability. Report confidence intervals and perform ANOVA to assess significance. For in vivo studies, power analysis should determine sample size (e.g., ≥100 subjects for population-level inference) .

Q. What structural characterization methods are essential for verifying this compound’s identity and purity in synthesis studies?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm the molecular structure (C23H24FN9 for the free base). Purity should exceed 99% (HPLC with UV detection at 254 nm). For salt forms (e.g., maleate), conduct elemental analysis and X-ray crystallography to validate counterion integration .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s efficacy across different cancer models (e.g., MPN vs. triple-negative breast cancer [TNBC])?

Contradictions may arise from off-target effects in non-JAK2-dependent models. Perform transcriptomic profiling (RNA-seq) to identify pathway crosstalk (e.g., PARP/HRR in TNBC). Use isogenic cell lines (wild-type vs. BRCA1/2-mutated) to assess context-dependent efficacy. Validate findings with JAK2 knockdown/knockout models .

Q. What methodologies optimize this compound’s synergistic potential with PARP inhibitors in HRD (homologous recombination deficiency)-positive cancers?

Combine this compound with PARP inhibitors (e.g., olaparib) in BRCA-mutated or HRD-high cell lines (determined by HRD-LOH/HRD-LST scores). Use Chou-Talalay synergy assays and monitor γH2AX foci formation to quantify DNA damage. In vivo, employ PDX models with HRD biomarkers to validate combinatorial efficacy .

Q. How should experimental protocols be adapted to address reproducibility challenges in this compound studies?

Standardize cell culture conditions (e.g., serum concentration, passage number) and compound storage (lyophilized at −80°C). Publish detailed protocols in supplementary materials, including raw data and analysis code. Cross-validate findings with independent labs using blinded sample testing .

Q. What strategies identify predictive biomarkers for this compound response in heterogeneous tumor populations?

Use CRISPR-Cas9 screens to pinpoint genetic dependencies (e.g., JAK-STAT pathway mutations). Correlate ex vivo drug sensitivity with genomic profiles (whole-exome sequencing) or phospho-proteomic signatures. Validate candidates in retrospective clinical cohorts using archival samples .

Q. How can this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties be optimized for cross-disciplinary applications?

Conduct microsomal stability assays (human/rodent liver microsomes) to improve metabolic stability. Use nanoformulations (e.g., liposomal encapsulation) to enhance bioavailability. PD markers (e.g., pSTAT5 inhibition) should be quantified via flow cytometry in PBMCs from treated subjects .

Q. What advanced statistical approaches are recommended for analyzing this compound’s dose-response relationships in multi-omics datasets?

Apply machine learning (e.g., random forest) to integrate transcriptomic, proteomic, and metabolomic data. Use Bayesian hierarchical models to account for inter-patient variability. Visualize results with heatmaps or 3D PCA plots to highlight dose-dependent clustering .

Methodological Notes

- Data Presentation : Include raw and processed data in appendices, with critical datasets (e.g., IC50 curves) in the main text. Use Imaris or similar software for 3D structural visualizations .

- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees. For human-derived samples, ensure informed consent and anonymization .

- Literature Review : Prioritize primary sources (e.g., patents US 7,825,148 and 8,628,752 for synthesis) and avoid unreliable platforms (e.g., BenchChem) .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGJAAQMBYZDS-FXSDFHGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354799-87-3 | |

| Record name | NS-018 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354799873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ILGINATINIB MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P0KTT2T1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。